3-(2,3-Dihydrobenzofuran-5-yl)-1-methyl-1h-pyrazol-5-amine

Description

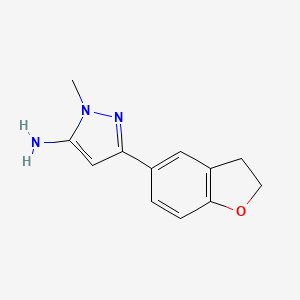

3-(2,3-Dihydrobenzofuran-5-yl)-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at the 1-position and a 2,3-dihydrobenzofuran moiety at the 3-position. Its molecular formula is C₁₂H₁₃N₃O₂, with a molecular weight of 231.25 g/mol .

Properties

Molecular Formula |

C12H13N3O |

|---|---|

Molecular Weight |

215.25 g/mol |

IUPAC Name |

5-(2,3-dihydro-1-benzofuran-5-yl)-2-methylpyrazol-3-amine |

InChI |

InChI=1S/C12H13N3O/c1-15-12(13)7-10(14-15)8-2-3-11-9(6-8)4-5-16-11/h2-3,6-7H,4-5,13H2,1H3 |

InChI Key |

HTANDMAUHAADNR-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC3=C(C=C2)OCC3)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-(2,3-Dihydrobenzofuran-5-yl)-1-methyl-1h-pyrazol-5-amine typically involves multi-step reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

3-(2,3-Dihydrobenzofuran-5-yl)-1-methyl-1h-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated forms of the compound.

Scientific Research Applications

3-(2,3-Dihydrobenzofuran-5-yl)-1-methyl-1h-pyrazol-5-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

Mechanism of Action

The mechanism of action of 3-(2,3-Dihydrobenzofuran-5-yl)-1-methyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Substitutions

Key Observations :

- Chlorobenzyl (e.g., ) and sulfonylphenyl (e.g., ) groups are associated with improved binding affinity in receptor-targeted applications, but these modifications may reduce metabolic stability.

- The piperidine ring in introduces basicity and conformational flexibility, which could influence pharmacokinetic profiles.

Key Observations :

Table 3: Functional Group Impact on Properties

Notes:

- Dihydrobenzofuran moieties are often linked to central nervous system (CNS) activity due to their structural resemblance to neurotransmitter scaffolds .

- Chlorobenzyl groups (e.g., ) are common in antimicrobial agents, though cytotoxicity risks may arise.

- Sulfonyl and carboxamide groups in improve target selectivity in enzyme inhibition.

Biological Activity

The compound 3-(2,3-Dihydrobenzofuran-5-yl)-1-methyl-1H-pyrazol-5-amine is a pyrazole derivative with notable biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Information

- IUPAC Name: this compound

- Molecular Formula: C13H13N3O

- Molecular Weight: 229.26 g/mol

Structural Representation

The compound features a pyrazole ring connected to a benzofuran moiety, which contributes to its unique biological properties.

Research indicates that this compound interacts with various neurotransmitter systems, particularly through the inhibition of neurotransmitter uptake. It has been shown to affect the following transporters:

- hDAT (Dopamine Transporter)

- hNET (Norepinephrine Transporter)

- hSERT (Serotonin Transporter)

By inhibiting these transporters, the compound may alter neurotransmitter levels in the synaptic cleft, potentially influencing mood and cognitive functions.

Pharmacological Effects

- Anticancer Activity : Preliminary studies suggest that pyrazole derivatives exhibit antiproliferative effects against various cancer cell lines. For instance, related compounds have shown promising results in inhibiting the growth of breast cancer cell lines .

- Neuroprotective Effects : The modulation of neurotransmitter systems implies potential neuroprotective properties. This could be beneficial in treating neurodegenerative diseases or mood disorders.

- Safety Profile : Compounds similar in structure have demonstrated favorable safety profiles in normal cell lines, indicating a potential therapeutic window for clinical applications .

Case Studies and Experimental Data

Several studies have explored the biological activity of pyrazole derivatives, including those related to our compound of interest:

In Vitro Studies

A study focusing on the cytotoxic effects of pyrazole derivatives revealed that certain compounds significantly inhibited cancer cell proliferation. For example, the compound related to our target exhibited an IC50 value of 2.57 µM against breast cancer cells, indicating potent anticancer properties .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of these compounds to various biological targets. Results suggest that modifications in the pyrazole ring can significantly influence binding efficiency and selectivity for targets such as PARP-1 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.